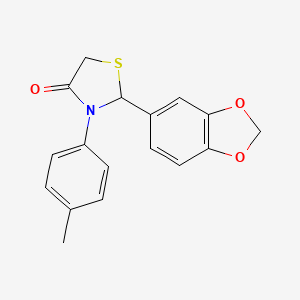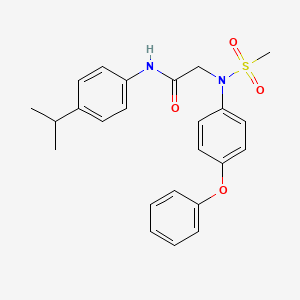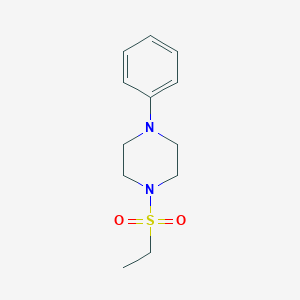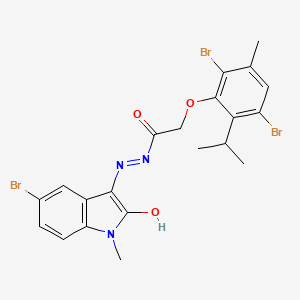
2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, also known as BMPT, is a compound that has been widely used in scientific research due to its unique properties. This compound is a thiazolidinone derivative and has been found to have a wide range of biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking the NF-κB pathway. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. This inhibition leads to increased insulin sensitivity and improved glucose uptake in cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer and diabetes. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one in lab experiments is its versatility. It can be used in a wide range of assays to study its various biological activities. Additionally, this compound is relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in some assays.
Orientations Futures
There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these diseases. Additionally, this compound has been found to have anti-tumor effects, and further research is needed to determine its potential as an anti-cancer agent. Finally, there is a need for studies on the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in vivo.
Méthodes De Synthèse
2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one can be synthesized through a simple one-pot reaction between 2-(1,3-benzodioxol-5-yl)-3-chloroacetyl-1,3-thiazolidin-4-one and 4-methylphenylamine in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a high yield.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Additionally, this compound has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-11-2-5-13(6-3-11)18-16(19)9-22-17(18)12-4-7-14-15(8-12)21-10-20-14/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFLSVPOPYLDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)

![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone](/img/structure/B4969079.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
![4-[3-(4-chlorophenoxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4969090.png)
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)
![1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone](/img/structure/B4969107.png)
![N-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4969120.png)

![1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4969131.png)

